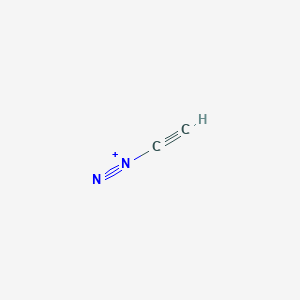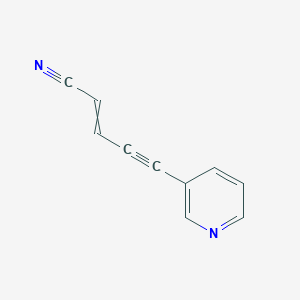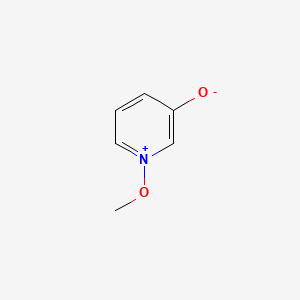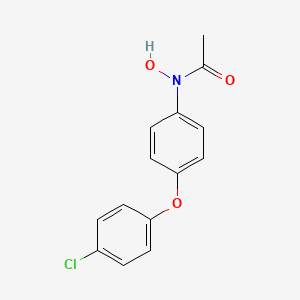
Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- is an organic compound with the molecular formula C14H12ClNO2 It is known for its unique structure, which includes a chlorophenoxy group attached to a phenyl ring, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with phenyl isocyanate to form the intermediate 4-(4-chlorophenoxy)phenyl isocyanate. This intermediate is then reacted with hydroxylamine to yield the final product, Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetanilide, 4’-chloro-
- p-Chloroacetanilide
- Acetic-4-chloroanilide
- N-(4-Chlorophenyl)acetamide
- N-Acetyl-p-chloroaniline
Uniqueness
What sets Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
98911-07-0 |
|---|---|
Molekularformel |
C14H12ClNO3 |
Molekulargewicht |
277.70 g/mol |
IUPAC-Name |
N-[4-(4-chlorophenoxy)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C14H12ClNO3/c1-10(17)16(18)12-4-8-14(9-5-12)19-13-6-2-11(15)3-7-13/h2-9,18H,1H3 |
InChI-Schlüssel |
XSVHGQCMBMYSNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
selanium iodide](/img/structure/B14329558.png)
![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
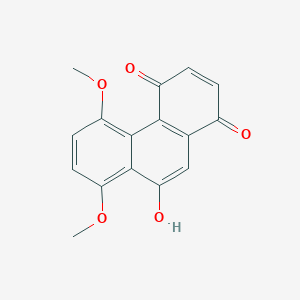
![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)
![N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14329588.png)
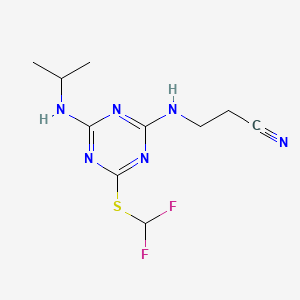
silane](/img/structure/B14329610.png)
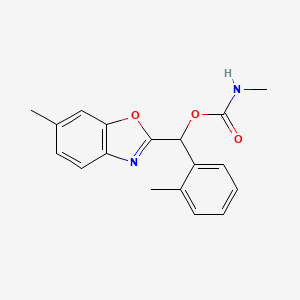
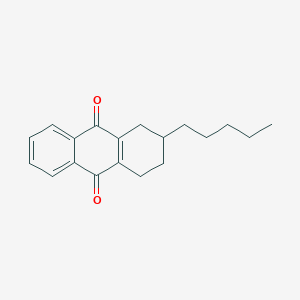
![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)
